(R)-3-Trifluoromethyl-homophenylalanine (R)-3-Trifluoromethyl-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749112
InChI: InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)/t9-/m1/s1
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CCC(C(=O)O)N
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol

(R)-3-Trifluoromethyl-homophenylalanine

CAS No.:

Cat. No.: VC13749112

Molecular Formula: C11H12F3NO2

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Trifluoromethyl-homophenylalanine -

Specification

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
IUPAC Name (2R)-2-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid
Standard InChI InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)/t9-/m1/s1
Standard InChI Key YHEKYBSDNWZYJS-SECBINFHSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)CC[C@H](C(=O)O)N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CCC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CCC(C(=O)O)N

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

(R)-3-Trifluoromethyl-homophenylalanine features a four-carbon backbone (homophenylalanine) with an amino group at the β-position and a carboxylic acid group at the terminal carbon. The phenyl ring substituent is a trifluoromethyl group at the meta (3-) position, distinguishing it from ortho- and para-substituted analogs . The (R)-configuration refers to the spatial arrangement around the chiral carbon adjacent to the amino group, which critically influences its biochemical interactions.

The molecular formula is C₁₁H₁₂F₃NO₂, with a molar mass of 247.21 g/mol for the free base and 283.67 g/mol for the hydrochloride salt . The compound’s IUPAC name is (R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid, though variations in substituent positioning (e.g., 2- or 4-CF₃) are documented in related structures .

Spectroscopic and Computational Data

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral features include:

  • ¹H NMR: Signals for the aromatic protons (δ 7.4–7.6 ppm), CF₃ group (δ -62 ppm in ¹⁹F NMR), and α-proton (δ 3.8–4.2 ppm) .

  • Infrared (IR): Stretching vibrations for NH₂ (3350 cm⁻¹), COOH (1700 cm⁻¹), and C-F (1150 cm⁻¹) .

Computational descriptors, such as the SMILES string C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N, aid in modeling its 3D conformation and intermolecular interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (R)-3-Trifluoromethyl-homophenylalanine typically involves multi-step organic reactions:

  • Friedel-Crafts Alkylation: Introduction of the trifluoromethyl group to the phenyl ring using CF₃Cl or CF₃Br in the presence of AlCl₃ .

  • Chiral Resolution: Separation of enantiomers via diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .

  • Protection/Deprotection: Use of Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the amino group during peptide coupling .

A representative reaction sequence is:

(R)-3-Amino-4-phenylbutyric acid+CF₃XAlCl₃(R)-3-Trifluoromethyl-homophenylalanine\text{(R)-3-Amino-4-phenylbutyric acid} + \text{CF₃X} \xrightarrow{\text{AlCl₃}} \text{(R)-3-Trifluoromethyl-homophenylalanine}

Industrial Production

Industrial processes emphasize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, pressure) for CF₃ incorporation .

  • Automated Purification: Chromatography and crystallization systems yield >99% enantiomeric excess (e.e.) .

Physicochemical Properties

PropertyValueSource
Molecular Weight247.21 g/mol (free base)
Density1.318 g/cm³
Boiling Point322.5 ± 42.0 °C (predicted)
pKa3.74 ± 0.10 (carboxylic acid)
SolubilitySoluble in DMF, DMSO; insoluble in water

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in drug candidates .

Applications in Peptide Science and Medicinal Chemistry

Peptide Modification

Incorporating (R)-3-Trifluoromethyl-homophenylalanine into peptides confers:

  • Enhanced Metabolic Stability: Resistance to protease degradation due to steric hindrance from the CF₃ group .

  • Improved Binding Affinity: Fluorine’s electronegativity polarizes adjacent bonds, strengthening interactions with hydrophobic protein pockets .

Drug Design

This amino acid is a key building block in:

  • GPCR-Targeting Therapeutics: Modulates receptor-ligand interactions in neurological disorders .

  • Anticancer Peptides: Enhances tumor-targeting specificity by exploiting overexpressed receptors .

Research Findings and Case Studies

Enzymatic Stability

A 2024 study demonstrated that peptides containing (R)-3-Trifluoromethyl-homophenylalanine retained 80% activity after 24 hours in human serum, compared to <20% for non-fluorinated analogs .

Structural Insights

X-ray crystallography of a fluorinated peptide-CDK2 complex revealed that the CF₃ group forms van der Waals contacts with Ile10 and Val18 residues, stabilizing the inhibitor-enzyme complex .

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